

Application Notes and Protocols for Utilizing Org 25935 in Synaptic Plasticity Research

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Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295

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Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key player in synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, whose activation is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD). The function of the NMDA receptor is uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine or D-serine.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).^{[1][2]} By blocking the reuptake of glycine from the synaptic cleft, **Org 25935** effectively increases the local concentration of this NMDA receptor co-agonist.^{[3][4]} This enhancement of NMDA receptor function makes **Org 25935** a valuable pharmacological tool for investigating the mechanisms of synaptic plasticity and for exploring potential therapeutic avenues for cognitive disorders associated with NMDA receptor hypofunction.^{[5][6]}

These application notes provide detailed protocols for utilizing **Org 25935** to study synaptic plasticity in ex vivo hippocampal slices, a well-established model for investigating the cellular and molecular basis of learning and memory.

Mechanism of Action

Org 25935 elevates extracellular glycine levels, thereby enhancing the activation of NMDA receptors. This modulation of NMDA receptor activity can have a bidirectional effect on synaptic plasticity. Lower concentrations of GlyT-1 inhibitors have been shown to facilitate the induction of LTP, while higher concentrations can lead to the induction of LTD.[7][8] This suggests that the precise level of NMDA receptor co-agonist site occupancy is critical in determining the direction of synaptic plasticity. The downstream signaling cascades influenced by **Org 25935**-mediated NMDA receptor potentiation include the ERK1/2 pathway, which is implicated in AMPA receptor trafficking and function.[9][10]

Quantitative Data for Org 25935 and Related GlyT-1 Inhibitors

The following table summarizes key quantitative data for **Org 25935** and other relevant GlyT-1 inhibitors. This information is crucial for experimental design, particularly for determining appropriate working concentrations.

Compound	Parameter	Value	Species/System	Reference
Org 25935	IC ₅₀ for GlyT-1	100 nM	Not specified	[2]
Org 25935	Effect on Glycine Levels	87% increase in nucleus accumbens	Rat (in vivo, 6 mg/kg, i.p.)	[11]
Sarcosine (GlyT-1 inhibitor)	Concentration for LTP induction	2.0 mM	Rat Hippocampal Slices	[7]
Sarcosine (GlyT-1 inhibitor)	Concentration for LTD induction	5.0 mM	Rat Hippocampal Slices	[7]
Iclepertin (GlyT-1 inhibitor)	Effect on Glycine Levels	50-60% increase in CSF	Human	[6]
Generic GLYT1 Antagonist	Effect on PSC Amplitude	Increase	Rat Hippocampal Neurons (100 nM)	[12]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard method for ex vivo electrophysiological and imaging studies of synaptic plasticity.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Rodent (e.g., C57BL/6 mouse or Wistar rat)
- Anesthetic (e.g., isoflurane)
- Dissection tools (scissors, forceps, scalpel)
- Vibratome
- Ice-cold cutting solution (see composition below)
- Artificial cerebrospinal fluid (aCSF) (see composition below)
- Carbogen gas (95% O₂, 5% CO₂)
- Incubation chamber

Solutions:

- Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with carbogen.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with carbogen.

Procedure:

- Anesthetize the animal with isoflurane and decapitate.
- Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

- Isolate the hippocampus.
- Mount the hippocampus on the vibratome stage and submerge it in ice-cold, carbogenated cutting solution.
- Cut 300-400 μm thick transverse slices.
- Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
- After the recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the steps for inducing and recording LTP in the CA1 region of hippocampal slices, using **Org 25935** to modulate plasticity.

Materials:

- Prepared acute hippocampal slices
- Recording chamber for electrophysiology
- aCSF
- Stimulating and recording electrodes
- Amplifier and data acquisition system
- **Org 25935** stock solution (in DMSO or water)

Procedure:

- Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 28-30°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
- Apply **Org 25935** to the perfusion bath at the desired concentration (e.g., 100 nM - 1 μ M, based on its IC₅₀ and the effects of related compounds). Allow the drug to perfuse for at least 20-30 minutes.
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or a tetanus (e.g., a single 1-second train of 100 Hz).
- Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
- Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Calcium Imaging of Synaptic Activity

This protocol describes how to use calcium imaging to investigate the effects of **Org 25935** on synaptic calcium dynamics.

Materials:

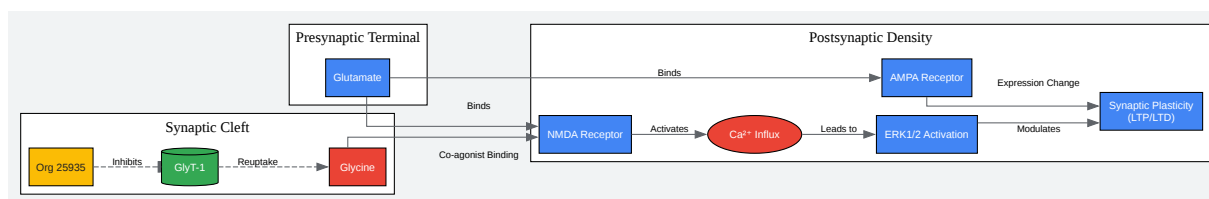
- Prepared acute hippocampal slices
- Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
- Two-photon or confocal microscope
- Recording chamber for imaging
- aCSF
- **Org 25935** stock solution

Procedure:

- Incubate hippocampal slices with a calcium indicator dye according to the manufacturer's instructions.
- Transfer a slice to the imaging chamber and perfuse with carbogenated aCSF.
- Identify a region of interest, such as the dendritic spines of CA1 pyramidal neurons.
- Establish a baseline of spontaneous or evoked calcium transients. For evoked transients, place a stimulating electrode as in the electrophysiology protocol.
- Perfuse the slice with aCSF containing **Org 25935** at the desired concentration.
- After a stable drug effect is achieved, record calcium transients during baseline and in response to synaptic stimulation (e.g., a short train of action potentials).
- Analyze the amplitude and kinetics of the calcium transients to determine the effect of **Org 25935** on calcium influx through NMDA receptors.[15][16]

Visualizations

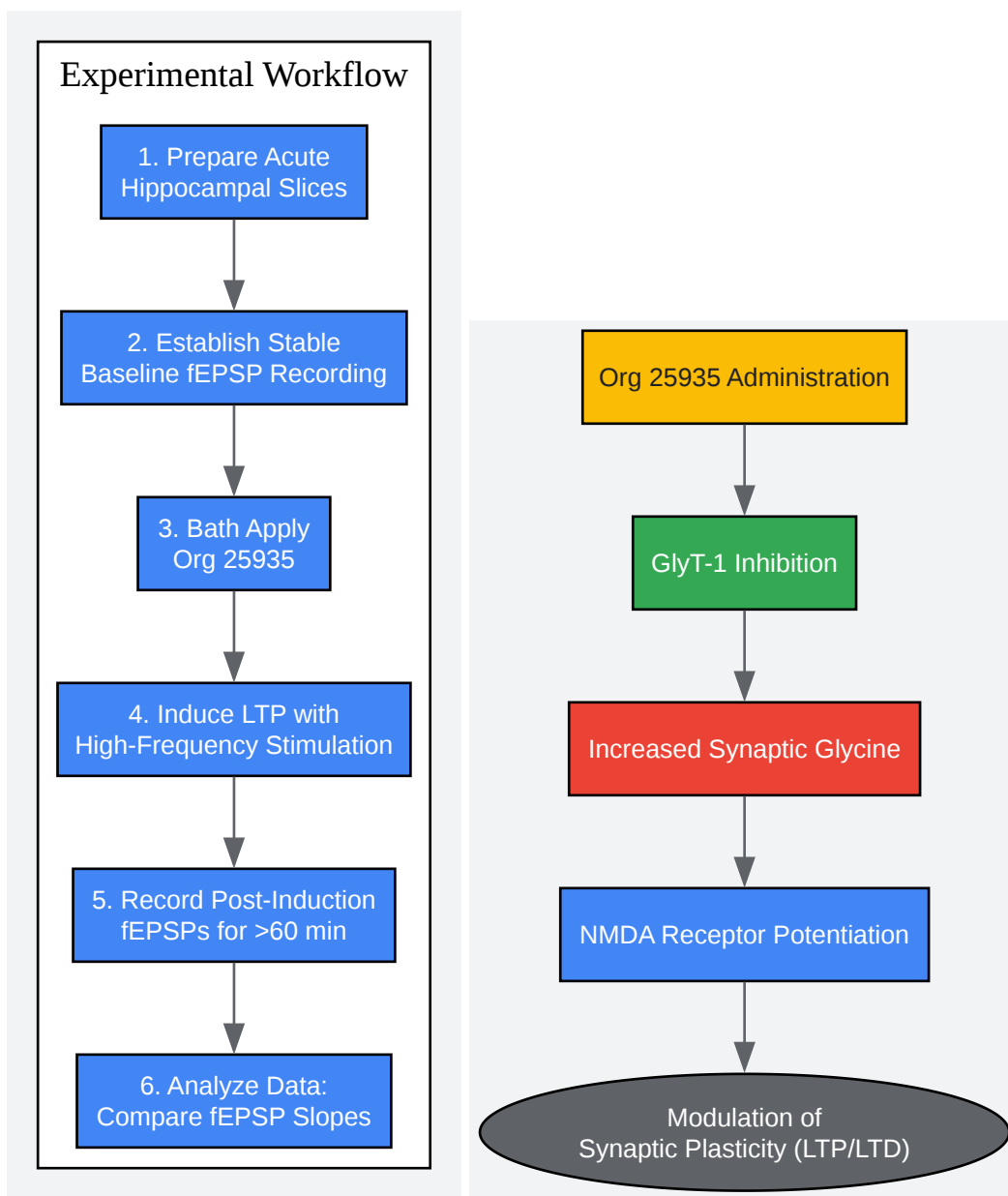
Signaling Pathway of Org 25935 in Modulating Synaptic Plasticity



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Caption: Signaling pathway of **Org 25935** in synaptic plasticity.

Experimental Workflow for Studying Org 25935 Effects on LTP



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